Propargyl-PEG8-Säure

Übersicht

Beschreibung

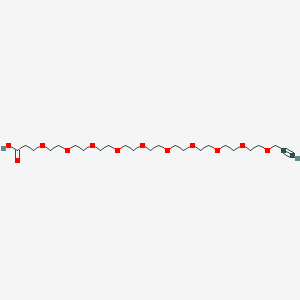

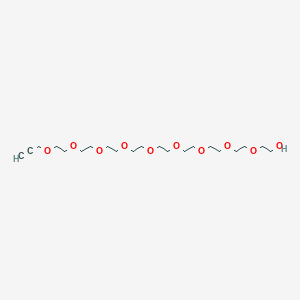

Propargyl-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), which can be used in bacterial infections caused by Gram-negative bacteria . It is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Propargyl-PEG8-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-acid is C20H36O10 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

Propargylic alcohols and their derivatives disclosed a variety of highly efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers .

Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG8-acid is 436.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 25 .

Wissenschaftliche Forschungsanwendungen

Synthetische Zwischenprodukte und Bausteine

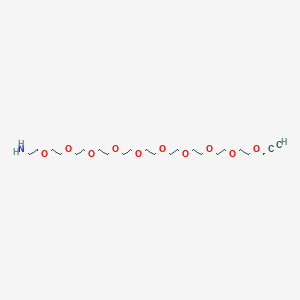

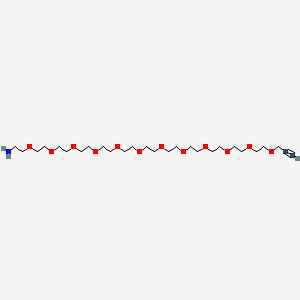

Propargyl-PEG8-Säure ist eine hoch vielseitige Verbindung, die als synthetisches Zwischenprodukt und Baustein verwendet werden kann {svg_1}. Die Propargylgruppe in dieser Verbindung eröffnet neue synthetische Wege für die weitere Ausarbeitung {svg_2}.

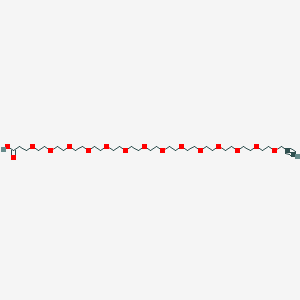

Bildung stabiler Amidbindungen

Die terminale Carbonsäure in this compound kann mit primären Aminogruppen in Gegenwart von Aktivatoren (z. B. EDC oder DCC) zu einer stabilen Amidbindung reagieren {svg_3}. Diese Eigenschaft macht sie in einer Vielzahl chemischer Reaktionen und Synthesen nützlich.

Erhöhte Löslichkeit in wässrigen Medien

Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_4}. Dies ist besonders nützlich in biologischen Anwendungen, bei denen die Wasserlöslichkeit oft ein entscheidender Faktor ist.

Click-Chemie

Die Propargylgruppe in this compound kann mit Azid-tragenden Verbindungen oder Biomolekülen über kupferkatalysierte Azid-Alkin-Click-Chemie zu einer stabilen Triazolbindung reagieren {svg_5}. Diese Reaktion wird häufig im Bereich der Biokonjugation verwendet.

Synthese von PROTACs

This compound ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_6}. PROTACs sind eine neue Klasse von Medikamenten, die durch den Abbau krankheitsverursachender Proteine in Zellen wirken.

Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)

This compound ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird {svg_7}. ADCs sind eine Art der gezielten Therapie, die zytotoxische Medikamente direkt an Krebszellen liefert und so die Auswirkungen auf gesunde Zellen reduziert.

Behandlung bakterieller Infektionen

Die mit this compound synthetisierten ADCs können bei bakteriellen Infektionen verwendet werden, die durch gramnegative Bakterien verursacht werden {svg_8}. Dies stellt einen vielversprechenden Ansatz zur Bekämpfung antibiotikaresistenter bakterieller Infektionen dar.

Wirkmechanismus

Target of Action

Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of Propargyl-PEG8-acid are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of Propargyl-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . Additionally, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG8-acid are primarily related to the formation of stable amide bonds and triazole linkages . These reactions can lead to the modification of biomolecules, potentially affecting their function and interaction with other molecules.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Propargyl-PEG8-acid’s action is the formation of stable amide bonds and triazole linkages . This can lead to the modification of biomolecules, potentially altering their function and interaction with other molecules. In the context of antibody-drug conjugates (ADCs), these modifications can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery .

Action Environment

The action of Propargyl-PEG8-acid can be influenced by various environmental factors. For instance, the presence of copper catalysts is necessary for the azide-alkyne Click Chemistry reaction . Additionally, the presence of primary amine groups and suitable activators is required for the formation of amide bonds . The pH and temperature of the environment may also affect the efficiency of these reactions.

Safety and Hazards

Zukünftige Richtungen

Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This opens up new possibilities for the synthesis of a variety of compounds.

Biochemische Analyse

Biochemical Properties

Propargyl-PEG8-acid interacts with various enzymes, proteins, and other biomolecules. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction forms a stable triazole linkage .

Cellular Effects

The effects of Propargyl-PEG8-acid on cells and cellular processes are significant. The ADCs synthesized using Propargyl-PEG8-acid can be used in bacterial infections caused by Gram-negative bacteria . This indicates that Propargyl-PEG8-acid influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Propargyl-PEG8-acid exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Alkyne group in Propargyl-PEG8-acid can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Eigenschaften

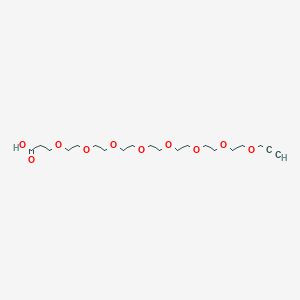

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUQXNQKWZDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

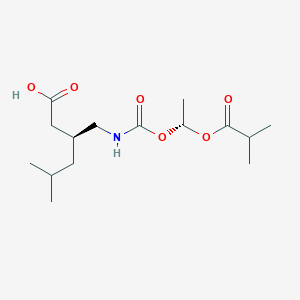

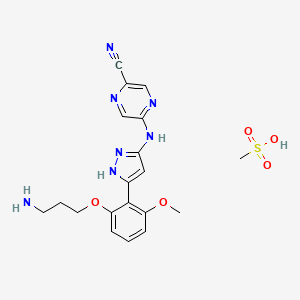

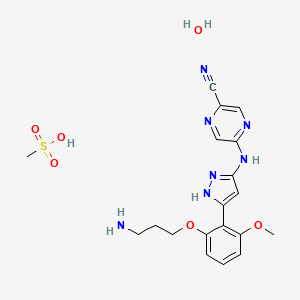

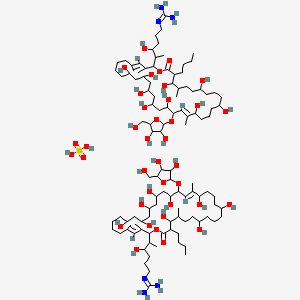

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)